molecular formula C14H14N6OS B2733214 N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421498-17-0

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2733214
CAS No.: 1421498-17-0
M. Wt: 314.37
InChI Key: JUVODGXOAARJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of imidazole, pyridine, and thiadiazole rings in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridine intermediates, followed by their coupling with a thiadiazole derivative. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and improve scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides of the imidazole or pyridine rings, while reduction can lead to the formation of partially or fully reduced heterocycles .

Scientific Research Applications

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
  • N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-butyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of heterocyclic rings and the propyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl groups, the propyl group may confer distinct steric and electronic properties, affecting the compound’s interactions with molecular targets and its overall pharmacokinetic profile .

Properties

IUPAC Name

N-(6-imidazol-1-ylpyridin-3-yl)-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-2-3-11-13(22-19-18-11)14(21)17-10-4-5-12(16-8-10)20-7-6-15-9-20/h4-9H,2-3H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVODGXOAARJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.